molecular formula C20H15NO6S B4623623 4-(phenylsulfonyl)benzyl 4-nitrobenzoate

4-(phenylsulfonyl)benzyl 4-nitrobenzoate

Cat. No. B4623623
M. Wt: 397.4 g/mol
InChI Key: XFOVMHCPZSBPOZ-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)benzyl 4-nitrobenzoate is a chemical compound that has garnered interest in various fields of chemistry due to its structural complexity and potential for diverse chemical reactions. The compound embodies a benzyl 4-nitrobenzoate moiety attached to a phenylsulfonyl group, offering unique properties for study and application in synthesis and materials science.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted phenylsulfonylmethyl with nitrobenzoates. A study by El-Bardan demonstrates the synthesis of similar molecules through reactions involving methyl and ethyl-4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates. These compounds were characterized by various spectroscopic techniques, indicating successful incorporation of the phenylsulfonyl and nitrobenzoate groups (El-Bardan, 1992).

Scientific Research Applications

Biochemical Analysis and Detection Techniques

The compound 5,5′-dithiobis(2-nitrobenzoic acid), related to the chemical class of 4-(phenylsulfonyl)benzyl 4-nitrobenzoate, has been synthesized and demonstrated utility in determining sulfhydryl groups in biological materials. This application highlights its significance in biochemical analysis, particularly in studying the splitting of disulfide bonds by reduced heme in blood (Ellman, 1959).

Chromogenic Indicators and Cell Viability Assays

Another derivative, a highly water-soluble disulfonated tetrazolium salt related to 4-nitrobenzoate, has been used as a sensitive chromogenic indicator for NADH and as a cell viability indicator in cell proliferation assays. This showcases its potential in developing assays for biological and medical research (Ishiyama et al., 1997).

Material Synthesis and Characterization

Research into the synthesis and characterization of novel materials includes the study of alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives. This work provides insights into the relationship between the structure of these compounds and their physical properties, highlighting the carbon-sulfur bond fission in addition to alkaline ester hydrolysis (El-Bardan, 1992).

Development of High-Performance Polymers

The compound has also contributed to the development of high-performance polymers, such as polyimides, which are thermally stable and have diverse applications in materials science. Research in this area includes the synthesis of diamines with built-in sulfone, ether, and amide structures leading to the preparation of novel polyimides (Mehdipour‐Ataei et al., 2004).

Antimicrobial Activity

The antimicrobial activities of certain sulfonamides synthesized from 4-(substituted phenylsulfonyl)benzoic acids demonstrate the compound's relevance in creating new bio-potent materials. These materials have been tested for their efficacy against various microorganisms, showing the compound's potential in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

properties

IUPAC Name

[4-(benzenesulfonyl)phenyl]methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6S/c22-20(16-8-10-17(11-9-16)21(23)24)27-14-15-6-12-19(13-7-15)28(25,26)18-4-2-1-3-5-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOVMHCPZSBPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylsulfonyl)benzyl 4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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